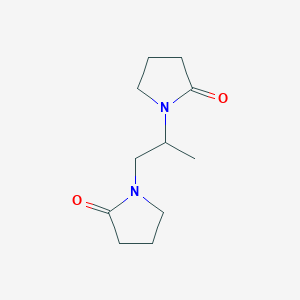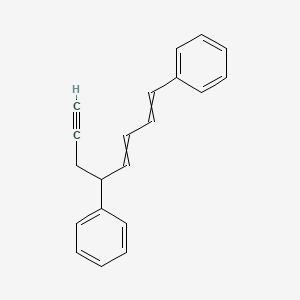
1,1,3,3-Tetrakis(4-chlorophenyl)-1,3-dicyclohexyldistannoxane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,3,3-Tetrakis(4-chlorophenyl)-1,3-dicyclohexyldistannoxane is an organotin compound characterized by its unique structure, which includes four chlorophenyl groups and two cyclohexyl groups attached to a distannoxane core
Vorbereitungsmethoden
The synthesis of 1,1,3,3-Tetrakis(4-chlorophenyl)-1,3-dicyclohexyldistannoxane typically involves the reaction of 4-chlorophenylmagnesium bromide with hexachlorodistannoxane in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere to prevent oxidation and is followed by purification steps to isolate the desired product. Industrial production methods may involve scaling up this synthetic route with optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
1,1,3,3-Tetrakis(4-chlorophenyl)-1,3-dicyclohexyldistannoxane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced organotin species.
Substitution: The chlorophenyl groups can undergo substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like THF, dichloromethane, and specific catalysts to facilitate the reactions. The major products formed from these reactions depend on the specific reagents and conditions employed.
Wissenschaftliche Forschungsanwendungen
1,1,3,3-Tetrakis(4-chlorophenyl)-1,3-dicyclohexyldistannoxane has a wide range of scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of other organotin compounds and as a catalyst in various organic reactions.
Biology: The compound has been studied for its potential biological activity, including its effects on cellular processes and its use as a probe in biochemical assays.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interact with biological macromolecules.
Industry: It is used in the production of polymers and as a stabilizer in the manufacturing of plastics.
Wirkmechanismus
The mechanism of action of 1,1,3,3-Tetrakis(4-chlorophenyl)-1,3-dicyclohexyldistannoxane involves its interaction with molecular targets such as enzymes and receptors. The compound can form coordination complexes with metal ions, influencing various biochemical pathways. Its effects are mediated through the modulation of enzyme activity and the disruption of cellular processes, leading to its potential therapeutic applications.
Vergleich Mit ähnlichen Verbindungen
1,1,3,3-Tetrakis(4-chlorophenyl)-1,3-dicyclohexyldistannoxane can be compared with other similar organotin compounds, such as:
1,3-Dichloro-1,1,3,3-tetrakis(4-chlorophenyl)distannoxane: This compound has a similar structure but differs in the presence of dichloro groups, which may influence its reactivity and applications.
Tetrakis(trimethylsilyl)silane: Although structurally different, this compound shares similarities in its use as a precursor in organometallic synthesis.
The uniqueness of this compound lies in its specific combination of chlorophenyl and cyclohexyl groups, which confer distinct chemical and physical properties, making it suitable for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
89687-52-5 |
|---|---|
Molekularformel |
C36H38Cl4OSn2 |
Molekulargewicht |
865.9 g/mol |
IUPAC-Name |
[bis(4-chlorophenyl)-cyclohexylstannyl]oxy-bis(4-chlorophenyl)-cyclohexylstannane |
InChI |
InChI=1S/4C6H4Cl.2C6H11.O.2Sn/c4*7-6-4-2-1-3-5-6;2*1-2-4-6-5-3-1;;;/h4*2-5H;2*1H,2-6H2;;; |
InChI-Schlüssel |
NOXMXBKWNRIMHT-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)[Sn](C2=CC=C(C=C2)Cl)(C3=CC=C(C=C3)Cl)O[Sn](C4CCCCC4)(C5=CC=C(C=C5)Cl)C6=CC=C(C=C6)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-Bromo-2-(morpholine-4-sulfonyl)ethyl]-2-methylpropan-2-amine](/img/structure/B14384871.png)
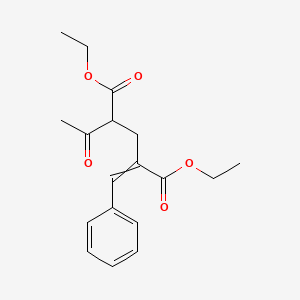
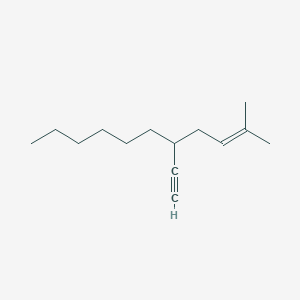
![Spiro[1,3-benzodithiole-2,1'-cycloheptane]](/img/structure/B14384887.png)
![1-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]propan-2-one](/img/structure/B14384891.png)

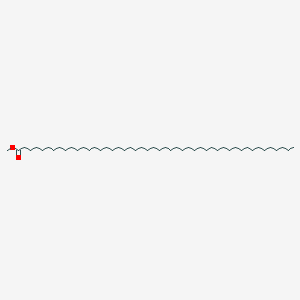


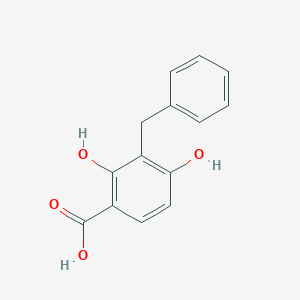
![1-(2,2-Dimethyl-2,3-dihydro-4H-pyrido[3,2-b][1,4]oxazin-4-yl)ethan-1-one](/img/structure/B14384932.png)
